Isotopic Resolution and MS Quantification: 18:1-17:1-18:1 TG-d5 vs. Non-Deuterated TG(18:1/17:1/18:1)
The primary functional differentiator of 18:1-17:1-18:1 TG-d5 is its mass shift of +5 Da relative to the endogenous non-deuterated TG(18:1/17:1/18:1) analyte. This isotopic separation enables the mass spectrometer to distinguish the internal standard signal from the analyte signal in complex biological matrices. In contrast, a non-deuterated analog would co-elute and produce an identical m/z signal, preventing any correction for matrix effects or ionization variability . In a typical LC-MS/MS workflow, the deuterated standard elutes with an indistinguishable retention time from the analyte, ensuring identical ionization conditions, while its distinct mass (e.g., m/z 876.8 for the deuterated ammonium adduct vs. m/z 871.8 for the non-deuterated) allows for separate integration [1].
| Evidence Dimension | Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | Mass shift +5 Da; m/z 876.8 for [M+NH4]+ |
| Comparator Or Baseline | Non-deuterated TG(18:1/17:1/18:1) m/z 871.8 |
| Quantified Difference | Δm/z = 5 Da (enables baseline resolution) |
| Conditions | LC-ESI-MS/MS analysis of triacylglycerols as ammonium adducts |
Why This Matters
This mass difference is the fundamental requirement for using 18:1-17:1-18:1 TG-d5 as an internal standard, enabling accurate, matrix-corrected quantification of endogenous TG(18:1/17:1/18:1) species.
- [1] Callender HL, et al. Anal Biochem. 2007;366(1):134-146. Deuterium labeled internal standards for normalization of ion signal in neutral loss scans. View Source
